molecular formula C19H31NO2S B5191730 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one

2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one

Cat. No. B5191730
M. Wt: 337.5 g/mol
InChI Key: MDCRZNOMFMQRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one is a synthetic compound that has been of interest to scientists due to its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the inhibition of certain enzymes, specifically those involved in the metabolism of reactive oxygen species. This inhibition leads to an increase in the levels of reactive oxygen species, which can cause oxidative stress in cells. This mechanism of action has been studied extensively and has been shown to be effective in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, this compound has been shown to affect the activity of certain enzymes, which can have downstream effects on various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one in lab experiments is its ability to induce oxidative stress in cells. This can be useful for studying the effects of oxidative stress on various biological processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause cell death at high concentrations.

Future Directions

There are several future directions for research involving 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one. One potential area of research is the development of new compounds that are more effective at inducing oxidative stress in cells. Additionally, this compound could be used to study the effects of oxidative stress on specific biological processes, such as aging or disease progression. Finally, this compound could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer or neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are limitations to using this compound, its potential applications in research make it an area of interest for future studies.

Synthesis Methods

The synthesis of 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with ethyl mercaptan in the presence of sodium hydride. The resulting product is then reacted with butyryl chloride in the presence of triethylamine to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.

Scientific Research Applications

2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one has been used in various scientific research applications. This compound has been shown to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme kinetics. Additionally, this compound has been used to study the effects of oxidative stress on cells, as it has been shown to induce oxidative stress in vitro.

properties

IUPAC Name

2-butanoyl-5-(2-ethylsulfanylpropyl)-3-pyrrolidin-1-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2S/c1-4-8-17(21)19-16(20-9-6-7-10-20)12-15(13-18(19)22)11-14(3)23-5-2/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCRZNOMFMQRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(CC(CC1=O)CC(C)SCC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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